molecular formula C12H11ClO B8632120 1-(2-Chlorophenyl)-1-cyclohexen-4-one

1-(2-Chlorophenyl)-1-cyclohexen-4-one

Cat. No. B8632120
M. Wt: 206.67 g/mol
InChI Key: AVDDNMCNUNTAKX-UHFFFAOYSA-N
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Patent
US05536725

Procedure details

This compound is prepared in a manner analogous to that of Step D of Example 7, using 9.5 grams (0.040 mole) of 1-chloro-2-iodobenzene, 1.1 grams (0.044 mole) of magnesium turnings, 6.2 grams (0.040 mole) of 1,4-cyclohexanedione mono-ethylene ketal, and about 100 mL of aqueous 10% hydrochloric acid in about 95 mL of tetrahydrofuran, yielding 1-(2-chlorophenyl)-1-cyclohexen-4-one.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
95 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.[Mg].C1O[C:13]2([CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)[O:12]C1.Cl>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:16]1[CH2:17][CH2:18][C:13](=[O:12])[CH2:14][CH:15]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)I
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
95 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared in a manner analogous to that of Step D of Example 7

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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